Allyl phenyl carbonate

Description

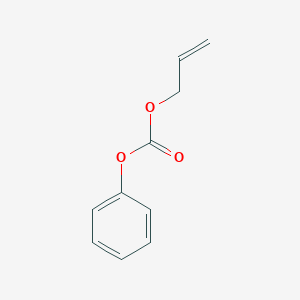

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUWSEKEVGOAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465028 | |

| Record name | Allyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16308-68-2 | |

| Record name | Allyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Phenyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Allyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl carbonate is a versatile organic compound utilized in a variety of synthetic applications, ranging from polymer chemistry to the introduction of protecting groups in the synthesis of complex molecules. Its unique chemical structure, featuring both an allyl and a phenyl group attached to a carbonate functionality, imparts a distinct reactivity profile that makes it a valuable tool for chemical researchers. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Density | 1.096 g/mL at 25 °C | |

| Boiling Point | 67-70 °C at 0.3 mmHg | |

| Refractive Index (n20/D) | 1.4990 | |

| Flash Point | >110 °C (>230 °F) | |

| Vapor Pressure | 0.0195 mmHg at 25°C | |

| LogP | 2.388 | |

| Polar Surface Area (PSA) | 35.53 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 5 | |

| CAS Number | 16308-68-2 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Key spectroscopic data are available through various chemical databases.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as the carbonate C=O stretch and the C=C stretch of the allyl and phenyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phenyl chloroformate with allyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Phenyl chloroformate

-

Allyl alcohol

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

To a stirred solution of allyl alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether at 0 °C, slowly add phenyl chloroformate (1.0 equivalent) via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Determination of Physical Properties

Boiling Point:

The boiling point is determined under reduced pressure using a vacuum distillation apparatus. The pressure is monitored with a manometer, and the temperature at which the liquid actively boils and condenses is recorded.

Density:

The density is measured at 25 °C using a pycnometer. The pycnometer is first weighed empty, then filled with distilled water to determine its volume, and finally filled with this compound. The density is calculated from the mass and volume.

Refractive Index:

The refractive index is measured at 20 °C using an Abbe refractometer. A drop of the sample is placed on the prism, and the refractive index (n_D) is read directly from the instrument.

Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily utilized for its reactivity at the allylic and carbonate positions.

Palladium-Catalyzed Reactions

The allyl group of this compound can participate in various palladium-catalyzed reactions. A prominent application is in the Tsuji-Trost allylation, where the allyl group is transferred to a nucleophile. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Caption: Palladium-catalyzed allylic alkylation workflow.

Use as a Protecting Group

The allyloxycarbonyl (Alloc) group, introduced using this compound, is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be selectively removed under mild conditions using a palladium catalyst and a scavenger.

An In-depth Technical Guide to the Synthesis of Allyl Phenyl Carbonate from Phenyl Chloroformate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of allyl phenyl carbonate from phenyl chloroformate and allyl alcohol. This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group for amines and alcohols.[1][2] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in academic and industrial settings.

Introduction

In modern organic and medicinal chemistry, the strategic use of protecting groups is fundamental for the successful synthesis of complex molecules. The allyloxycarbonyl (Alloc) group is a versatile protective group for amines and hydroxyls, and its introduction is often facilitated by reagents like this compound.[1][2] The synthesis of this compound itself is a straightforward and efficient process involving the reaction of phenyl chloroformate with allyl alcohol in the presence of a base.[3] This guide details a reliable method for its preparation, adapted from established procedures for similar carbonate esters.[3]

Reaction Pathway and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The oxygen atom of allyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. A base, typically pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][4]

The overall reaction is as follows:

Phenyl Chloroformate + Allyl Alcohol → this compound + HCl

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of analogous carbonate esters and is designed for a 1.0 molar scale.[3]

3.1 Materials and Reagents:

| Reagent | Molecular Formula | MW ( g/mol ) | Amount (1.0 equiv) | Moles |

| Phenyl Chloroformate | C₇H₅ClO₂ | 156.57 | 156.0 g (1.0 mol) | 1.0 |

| Allyl Alcohol | C₃H₆O | 58.08 | 58.1 g (1.0 mol) | 1.0 |

| Pyridine | C₅H₅N | 79.10 | 100 mL | - |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 175 mL | - |

| Sulfuric Acid (2 M) | H₂SO₄ | 98.08 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Water | H₂O | 18.02 | As needed | - |

3.2 Apparatus:

-

500 mL 3-necked round-bottom flask

-

Mechanical stirrer

-

Addition funnel

-

Condenser

-

Apparatus for vacuum distillation

3.3 Procedure:

-

In a 500 mL 3-necked flask equipped with a mechanical stirrer, condenser, and an addition funnel, combine allyl alcohol (58.1 g, 1.0 mol), pyridine (100 mL), and dichloromethane (175 mL).[3]

-

Stir the mixture and add phenyl chloroformate (156.0 g, 1.0 mol) dropwise from the addition funnel over a period of 1 hour.[3]

-

After the addition is complete, stir the reaction mixture for an additional 3 hours at room temperature.[3]

-

Add water (250 mL) to the flask to quench the reaction.[3]

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous H₂SO₄ (2 x 250 mL) to remove pyridine, followed by water and brine.[3]

-

Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to remove the solvent.[3]

-

Purify the resulting crude product by vacuum distillation to yield pure this compound.[3]

Data Presentation

4.1 Product Specifications:

| Property | Value | Reference(s) |

| Product Name | This compound | [5] |

| CAS Number | 16308-68-2 | [5] |

| Molecular Formula | C₁₀H₁₀O₃ | [5] |

| Molecular Weight | 178.18 g/mol | |

| Appearance | Colorless oil/liquid | [3][6] |

| Boiling Point | 75–78 °C / 0.2 mmHg | [3] |

| 67-70 °C / 0.3 mmHg | [7] | |

| Density | 1.096 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.4990 | [7] |

| Purity | >97% | [5] |

| Reported Yield | 90% | [3] |

4.2 Spectroscopic Data:

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ = 4.8 (d, 2 H, J = 5.7 Hz), 5.31–5.48 (m, 2 H), 5.94–6.10 (m, 1 H), 7.22–7.46 (m, 5 H) | [3] |

Visualizations

The following diagrams illustrate the chemical reaction pathway and the step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Allyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for allyl phenyl carbonate (C₁₀H₁₀O₃), a valuable reagent in organic synthesis. By presenting detailed experimental protocols and a thorough interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as an essential resource for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.39 - 7.35 | m | - | 2H | Ar-H (meta) |

| 7.25 - 7.21 | m | - | 1H | Ar-H (para) |

| 7.18 - 7.16 | m | - | 2H | Ar-H (ortho) |

| 6.02 - 5.94 | ddt | 17.2, 10.5, 5.6 | 1H | -CH=CH₂ |

| 5.40 | dq | 17.2, 1.4 | 1H | =CH₂ (trans) |

| 5.29 | dq | 10.5, 1.2 | 1H | =CH₂ (cis) |

| 4.69 | dt | 5.6, 1.4 | 2H | O-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 153.5 | C=O (carbonate) |

| 151.1 | Ar-C (ipso) |

| 131.7 | -CH= |

| 129.5 | Ar-C (meta) |

| 125.9 | Ar-C (para) |

| 121.1 | Ar-C (ortho) |

| 118.9 | =CH₂ |

| 69.1 | O-CH₂- |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3080 | Medium | =C-H Stretch | Alkene |

| 2985, 2920 | Medium | C-H Stretch | Alkane |

| 1765 | Strong | C=O Stretch | Carbonate |

| 1645 | Medium | C=C Stretch | Alkene |

| 1595, 1490 | Strong | C=C Stretch | Aromatic Ring |

| 1210, 1160 | Strong | C-O Stretch | Carbonate/Ether |

| 990, 930 | Strong | =C-H Bend (out-of-plane) | Alkene |

| 750, 690 | Strong | Ar-H Bend (out-of-plane) | Aromatic Ring |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 178 | 25 | [M]⁺ (Molecular Ion) |

| 134 | 10 | [M - C₃H₄O]⁺ |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl) |

| 65 | 15 | [C₅H₅]⁺ |

| 41 | 80 | [C₃H₅]⁺ (Allyl) |

Detailed Spectroscopic Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The aromatic region displays three distinct multiplets between δ 7.16 and 7.39 ppm, corresponding to the ortho, meta, and para protons of the phenyl ring. The complex splitting pattern arises from the various coupling interactions between these protons.

The allyl group exhibits a characteristic set of signals. The proton on the internal carbon of the double bond (-CH=CH₂) appears as a doublet of doublets of triplets (ddt) at δ 5.94-6.02 ppm, due to coupling with the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (=CH₂) are diastereotopic and thus show separate signals at δ 5.40 ppm (trans) and δ 5.29 ppm (cis), both appearing as doublets of quartets due to geminal and vicinal coupling. The methylene protons (O-CH₂-) are observed as a doublet of triplets at δ 4.69 ppm, resulting from coupling with the adjacent vinyl proton.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbon of the carbonate group is readily identified by its characteristic downfield shift at δ 153.5 ppm. The aromatic carbons appear in the δ 121-152 ppm region, with the ipso-carbon (attached to the oxygen) at δ 151.1 ppm and the other aromatic carbons at their expected chemical shifts. The three carbons of the allyl group are also clearly resolved: the internal carbon of the double bond (-CH=) at δ 131.7 ppm, the terminal carbon (=CH₂) at δ 118.9 ppm, and the methylene carbon (O-CH₂) at δ 69.1 ppm.

FT-IR Spectrum Analysis

The FT-IR spectrum provides crucial information about the functional groups present in this compound. A strong absorption band at 1765 cm⁻¹ is indicative of the C=O stretching vibration of the carbonate group. The presence of the allyl group is confirmed by the =C-H stretching vibration at 3080 cm⁻¹ and the C=C stretching vibration at 1645 cm⁻¹. The aromatic ring gives rise to characteristic C=C stretching bands at 1595 and 1490 cm⁻¹, as well as strong out-of-plane Ar-H bending vibrations at 750 and 690 cm⁻¹, which are indicative of monosubstitution. The strong C-O stretching vibrations of the carbonate and ether linkages are observed in the 1210-1160 cm⁻¹ region.

Mass Spectrum Analysis

The mass spectrum, obtained by electron ionization, shows a molecular ion peak [M]⁺ at an m/z of 178, confirming the molecular weight of this compound. The fragmentation pattern provides further structural evidence. The base peak at m/z 94 corresponds to the phenol radical cation, formed by a rearrangement and cleavage of the carbonate linkage. The prominent peak at m/z 41 is characteristic of the stable allyl cation ([C₃H₅]⁺). Another significant fragment is observed at m/z 134, resulting from the loss of an acrolein molecule (C₃H₄O) from the molecular ion. The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

-

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated with proton decoupling.

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared Spectrometer.

-

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct injection.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source was used.

-

Ionization: The sample was ionized using a 70 eV electron beam.

-

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer over a mass-to-charge ratio (m/z) range of 40-200.

-

Data Acquisition and Processing: The mass spectrum was recorded and processed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the key structural features and analytical workflows discussed in this guide.

Caption: Molecular Structure of this compound.

Caption: General Workflow for Spectroscopic Analysis.

Theoretical and Computational Modeling of Allyl Phenyl Carbonate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl carbonate is a molecule of significant interest in organic synthesis, serving as a versatile precursor for various transformations, most notably in palladium-catalyzed allylic alkylations and thermal rearrangements. Understanding the underlying electronic structure, conformational landscape, and reaction energetics is crucial for optimizing existing synthetic protocols and designing novel chemical transformations. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to model this compound and its reactivity. It details the computational methodologies, summarizes key quantitative data derived from analogous systems, and visualizes the crucial reaction pathways.

Introduction

This compound (APC) is a key substrate in a variety of organic reactions. Its reactivity is dominated by two primary pathways: the palladium-catalyzed decarboxylative allylation and the thermal Carroll rearrangement. The former provides a mild and efficient route to generate nucleophiles for allylic substitution reactions, while the latter, a variation of the Claisen rearrangement, allows for the synthesis of γ,δ-allylketones.[1] Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these complex transformations, offering insights into transition state geometries, activation energies, and reaction thermodynamics. This guide will explore the theoretical underpinnings of APC's reactivity, drawing on established computational studies of structurally similar molecules to provide a robust predictive framework.

Computational Methodologies

The theoretical investigation of this compound and its reactions typically employs quantum chemical calculations. The following protocol outlines a standard computational approach for geometry optimization, frequency analysis, and transition state searching.

Computational Protocol

A common and reliable method for studying systems like this compound involves Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often chosen for its balance of accuracy and computational cost.

Experimental Protocols: Detailed Computational Methodology

-

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: The geometries of the ground state, transition states, and products are optimized using the B3LYP functional.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is commonly used for initial geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is often employed in single-point energy calculations on the optimized geometries.

-

Solvent Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied. The solvent would be chosen to match experimental conditions (e.g., tetrahydrofuran, toluene).

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm the nature of the stationary points. Ground states and intermediates are characterized by having all real frequencies, while transition states possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding minima.

Ground State Properties of this compound

The conformational flexibility of the allyl and carbonate groups dictates the ground state structure of APC. Computational studies on analogous systems, such as allyl phenyl ether, provide insight into the likely stable conformations.

Geometric Parameters

The key geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be predicted with good accuracy using DFT. The table below presents expected values based on calculations of similar molecules.

Data Presentation: Calculated Geometric Parameters for this compound

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| C=O | 1.21 | Carbonyl double bond |

| C-O (ester) | 1.36 | Carbonyl to phenyl oxygen single bond |

| C-O (allyl) | 1.45 | Carbonyl to allyl oxygen single bond |

| C=C (allyl) | 1.34 | Allylic double bond |

| C-C (allyl) | 1.50 | Allylic single bond |

| Bond Angles | ||

| O=C-O (ester) | 125.0 | |

| O=C-O (allyl) | 124.5 | |

| C-O-C (ester) | 118.0 | |

| C-O-C (allyl) | 116.5 | |

| Dihedral Angles | ||

| C-O-C-O | ~180 (anti) or ~0 (syn) | Defines the planarity of the carbonate |

| O-C-C=C | ~120 | Defines the gauche conformation of the allyl group |

Reaction Pathways of this compound

Thermal Rearrangement: The Carroll Rearrangement

The Carroll rearrangement of this compound is a[2][2]-sigmatropic rearrangement that proceeds through a mechanism analogous to the Claisen rearrangement.[1][3] The reaction involves the transformation of the carbonate into an α-allyl-β-ketocarboxylic acid, which then readily decarboxylates to yield a γ,δ-allylketone. Computational studies on the Claisen rearrangement of allyl phenyl ether suggest a concerted, pericyclic transition state.[4][5][6]

The logical flow of the Carroll rearrangement can be visualized as follows:

Palladium-Catalyzed Decarboxylative Allylation

In the presence of a palladium(0) catalyst, this compound undergoes a decarboxylative allylation. This reaction is a cornerstone of modern organic synthesis, providing a versatile method for carbon-carbon bond formation under mild conditions.[7] The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the allyl carbonate, followed by decarboxylation to form a π-allylpalladium intermediate. This intermediate can then be intercepted by a nucleophile.

The signaling pathway for this catalytic cycle is illustrated below:

Conclusion

The theoretical and computational modeling of this compound provides invaluable insights into its structure, stability, and reactivity. Through the use of DFT calculations, it is possible to elucidate the intricate mechanisms of both thermal rearrangements and palladium-catalyzed reactions. The computational protocols and data presented in this guide, based on robust analogies to well-studied systems, offer a solid foundation for researchers and scientists in the field of drug development and organic synthesis to understand and predict the behavior of this versatile molecule. The continued development of computational methods promises to further enhance our predictive capabilities, paving the way for the rational design of more efficient and selective chemical transformations.

References

- 1. Carroll rearrangement - Wikipedia [en.wikipedia.org]

- 2. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. [PDF] The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Allyl Group in Allyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the chemical reactivity of the allyl group within the allyl phenyl carbonate molecule. A versatile reagent in organic synthesis, this compound's reactivity is primarily centered around the allylic moiety, which serves as a valuable electrophile in a variety of transition metal-catalyzed reactions. The phenoxycarbonyl group acts as an excellent leaving group, facilitating the formation of key intermediates. This document details the principal reactions, underlying mechanisms, quantitative data from relevant studies, and specific experimental protocols.

Core Reactivity: Palladium-Catalyzed Allylic Substitution

The most significant reaction involving this compound is the palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction.[1][2] In this transformation, a palladium(0) catalyst facilitates the displacement of the phenyl carbonate leaving group to form a η³-allylpalladium(II) complex.[1][3] This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under neutral and mild conditions.[4][5]

The general mechanism proceeds through a well-established catalytic cycle:

-

Coordination: The Pd(0) catalyst coordinates to the double bond of the allyl group.[2][6]

-

Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond of the carbonate, leading to the expulsion of the phenoxide anion and the formation of a cationic η³-allylpalladium(II) complex. This step typically occurs with an inversion of configuration at the carbon center.[2][3]

-

Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the η³-allyl moiety. For "soft" nucleophiles (pKa of conjugate acid < 25), this attack occurs directly on the allyl group.[2][6] "Hard" nucleophiles may attack the palladium center first, followed by reductive elimination.[2]

-

Regeneration of Catalyst: Following nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

dot graph "Tsuji_Trost_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, labelloc="t", label="Figure 1. Simplified Catalytic Cycle for the Tsuji-Trost Reaction", fontname="Arial", fontsize=12, fontcolor="#202124", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Allyl Phenyl\nCarbonate", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Coordination [label="η²-Coordination\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; PiAllyl [label="η³-Allylpalladium(II)\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(Nu⁻)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic\nAttack", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Allylated Product", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Substrate -> Coordination [label=" + Pd(0)L₂"]; Coordination -> PiAllyl [label=" Oxidative\n Addition\n (- PhOCOO⁻)"]; PiAllyl -> Attack [label=" + Nu⁻"]; Attack -> Product [label=" Reductive\n Elimination"]; Attack -> Pd0 [label=" Catalyst\n Regeneration"]; } caption: "Figure 1. Simplified Catalytic Cycle for the Tsuji-Trost Reaction"

Decarboxylative Allylation

A significant variation of the Tsuji-Trost reaction is decarboxylative allylation, where allyl carbonates react with nucleophiles in a process that releases carbon dioxide.[4][7] This approach is particularly useful as it often proceeds under neutral conditions. For instance, allyl enol carbonates can undergo palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) to generate ketones with α-quaternary centers.[8] The reaction mechanism involves the formation of the π-allylpalladium intermediate, followed by palladium-promoted decarboxylation to generate an enolate in situ, which then recombines with the allyl moiety.[8]

Reactivity with Various Nucleophiles

The versatility of this compound is demonstrated by its reactivity with a broad spectrum of nucleophiles.

-

Carbon Nucleophiles: Soft carbon nucleophiles, such as stabilized enolates (e.g., from malonates) and β-ketoesters, are highly effective for forming new carbon-carbon bonds.[2][9]

-

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and amides can be allylated to produce the corresponding allylic amines.[10][11] This is a key transformation in the synthesis of many pharmaceutical intermediates.

-

Oxygen Nucleophiles: Phenols and alcohols can serve as nucleophiles, leading to the formation of allyl ethers.

Quantitative Data Summary

The efficiency of palladium-catalyzed allylic substitutions using allyl carbonates is influenced by the choice of catalyst, ligand, solvent, and nucleophile.[3] Below are tables summarizing representative quantitative data from the literature.

Table 1: Palladium-Catalyzed Allylic Alkylation with Diethyl Malonate

| Entry | Allyl Carbonate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1 | Tertiary Allyl Carbonate | Pd(PPh₃)₄ (5) | - | THF | 30 | 0.33 | 30 (linear) | [9] |

| 2 | Cinnamyl Allyl Carbonate | Pd₂(dba)₃ (2.5) | dppe (10) | THF | 25 | 2 | 95 | [5] |

| 3 | Terminal Allyl Carbonate | Pd(OAc)₂ (2) | PPh₃ (8) | THF | 50 | 12 | 88 |[2] |

Note: Yields can be highly substrate and condition-dependent. dba = dibenzylideneacetone, dppe = 1,2-bis(diphenylphosphino)ethane.

Table 2: Cobalt vs. Palladium Catalysis in Allylic Alkylation

| Entry | Catalyst System | Substrate | Product Selectivity | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | (dppp)Co(PPh₃)Cl / NaBF₄ | Substrate with secondary & tertiary carbonates | Branched (at tertiary site) | 76 | [9] |

| 2 | Pd(PPh₃)₄ | Substrate with secondary & tertiary carbonates | Linear (at secondary site) | 30 |[9] |

Note: This table highlights the complementary regioselectivity often observed between cobalt and palladium catalysts. dppp = 1,3-bis(diphenylphosphino)propane.

Detailed Experimental Protocols

The following protocols are generalized examples adapted from the literature for key transformations involving this compound and related substrates.

Protocol 1: General Procedure for Pd-Catalyzed Allylic Alkylation[2][12]

Materials:

-

Allylic carbonate substrate (1.0 equiv)

-

Nucleophile (e.g., Dimethyl malonate, 1.2 equiv)

-

Base (e.g., t-BuOK, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add the base to a flame-dried round-bottom flask containing anhydrous THF.

-

Cool the suspension to 0 °C and add the nucleophile dropwise.

-

Allow the mixture to warm to room temperature and stir for 10-15 minutes.

-

Add the palladium catalyst to the mixture in one portion.

-

Add a solution of the allylic carbonate in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of an Amine with the Alloc Group[13]

Materials:

-

Diamine substrate (1.0 equiv)

-

This compound (1.0 equiv)

-

Absolute Ethanol

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (2 M)

-

Dichloromethane

Procedure:

-

Dissolve the diamine in absolute ethanol in a round-bottom flask.

-

Add this compound to the solution and stir at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and adjust the pH to ~3 with 2 M HCl.

-

Extract the aqueous layer with dichloromethane (3x) to remove unreacted reagents and di-protected by-product.

-

Make the aqueous phase strongly alkaline (pH > 12) by adding 2 M NaOH.

-

Extract the desired mono-protected product from the aqueous layer with dichloromethane (3x).

-

Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Logical Workflow and Influencing Factors

The outcome of reactions with this compound depends on several interrelated factors. The diagram below illustrates these relationships.

dot digraph "Reactivity_Factors" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, labelloc="t", label="Figure 2. Factors Influencing Allylic Substitution Outcomes", fontname="Arial", fontsize=12, fontcolor="#202124", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Substrate [label="this compound\n(Substrate Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Metal Catalyst\n(e.g., Pd, Co, Ni)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="Ligand\n(Sterics & Electronics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(Hard vs. Soft)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Reaction Outcome\n(Yield, Regio-, Stereoselectivity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Outcome; Catalyst -> Outcome; Ligand -> Outcome; Nucleophile -> Outcome; Solvent -> Outcome; Catalyst -> Ligand [style=dotted, arrowhead=none]; } caption: "Figure 2. Factors Influencing Allylic Substitution Outcomes"

References

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 3. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tsuji-Trost Reaction [organic-chemistry.org]

- 7. Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and Computational Studies on Cobalt(I)-Catalyzed Regioselective Allylic Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Handling of Allyl Phenyl Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allyl phenyl carbonate, a versatile reagent in organic synthesis, particularly for the introduction of the allyloxycarbonyl (Alloc) protecting group, requires careful handling due to its potential hazards. This in-depth technical guide provides comprehensive recommendations for its safe handling, storage, and use, supplemented with detailed experimental protocols and visual workflows to ensure laboratory safety and experimental success.

Safety and Hazard Identification

This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Adherence to strict safety protocols is paramount to minimize risk of exposure.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

Data compiled from multiple sources.[1]

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 67-70 °C at 0.3 mmHg | [4] |

| Density | 1.096 g/mL at 25 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Refractive Index (n20/D) | 1.4990 | [4] |

| Vapor Pressure | 0.0195 mmHg at 25 °C | [4] |

Personal Protective Equipment (PPE) and Handling

Proper selection and use of PPE are the first line of defense against exposure to this compound.

Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can lead to allergic reactions.[5] |

| Skin and Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of vapors. |

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

References

Biological Activity Screening of Allyl Phenyl Carbonate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific studies focused on the systematic biological activity screening of a broad series of allyl phenyl carbonate derivatives. Therefore, this guide utilizes data and protocols from closely related compound classes—specifically allyl salicylic acid esters and alkylcarbamic acid aryl esters—to provide a representative framework for the evaluation of this compound derivatives. The experimental protocols and potential signaling pathways described herein are presented as a methodological guide for future research in this area.

Introduction

Allyl phenyl carbonates are a class of organic compounds characterized by an allyl group (-CH₂-CH=CH₂) and a phenyl group (-C₆H₅) attached to a carbonate ester (-O-C(=O)-O-). While the parent compound is primarily utilized as a reagent in organic synthesis, the structural motifs present in its derivatives—the reactive allyl group and the modifiable phenyl ring—suggest potential for biological activity. The allyl moiety is found in numerous natural products with demonstrated anticancer and antimicrobial properties. Similarly, the phenyl ring can be substituted to modulate physicochemical properties such as lipophilicity and electronic effects, which are critical for pharmacological activity.

This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. It outlines detailed experimental protocols for their screening and presents a framework for data analysis and visualization.

Potential Biological Activities and Data Presentation

Based on structurally analogous compounds, this compound derivatives may exhibit a range of biological activities. The following tables present quantitative data from studies on related compound classes to serve as an example for data presentation.

Antimicrobial Activity (Analogous Compounds: Allyl Esters of Salicylic Acid)

The antimicrobial potential of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 1: Antimicrobial Activity of Allyl Salicylic Acid Esters (Analogous Compounds) [1]

| Compound | Microorganism | MIC (µg/mL) |

| Allyl ester of salicylic acid (AESA) | Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 | |

| Candida albicans | 62.5 | |

| Allyl ester of acetylsalicylic acid (AEASA) | Staphylococcus aureus | 125 |

| Escherichia coli | >250 | |

| Candida albicans | 125 | |

| Amoxicillin (Standard) | Staphylococcus aureus | 3.12 |

| Escherichia coli | 3.12 | |

| Fluconazole (Standard) | Candida albicans | 3.12 |

Data is illustrative and based on analogous compounds.[1]

Enzyme Inhibition (Analogous Compounds: Alkylcarbamic Acid Aryl Esters)

The inhibitory activity of compounds against a specific enzyme target is a cornerstone of drug discovery. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify a compound's potency. The following data is for inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Table 2: FAAH Inhibitory Activity of N-Cyclohexylcarbamic Acid Aryl Esters (Analogous Compounds) [2]

| Compound ID | O-Aryl Substituent | IC₅₀ (nM) |

| 9a | Phenyl | 1500 |

| 9b | 2-Methylphenyl | 800 |

| 9c | 3-Methylphenyl | 400 |

| 9d | 4-Methylphenyl | 2000 |

| 9g | Biphenyl-3-yl | 63 |

| 9h | 3-Methoxyphenyl | 250 |

Data is illustrative and based on analogous compounds.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity. The following sections provide methodologies for key screening assays.

Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through the reaction of a substituted phenol with allyl chloroformate in the presence of a base.

Caption: General workflow for the synthesis of this compound derivatives.

Protocol:

-

Dissolve the substituted phenol (1.0 eq.) and a suitable base such as pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Add allyl chloroformate (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. A colorimetric indicator like resazurin can be added to aid in visualization.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in biological screening.

General Biological Screening Workflow

The overall process from compound synthesis to hit identification can be visualized as a multi-step workflow.

Caption: A generalized workflow for the biological screening of a compound library.

Hypothetical Signaling Pathway: Induction of Apoptosis

Should this compound derivatives exhibit cytotoxic activity, a plausible mechanism of action could be the induction of apoptosis (programmed cell death). Investigating key protein markers in this pathway would be a logical next step.

Caption: Hypothetical intrinsic apoptosis pathway as a potential mechanism of action.

Conclusion

While direct and extensive research on the biological activities of this compound derivatives is currently limited in the public domain, their structural features suggest a promising area for investigation. By applying the systematic screening methodologies outlined in this guide—drawing from established protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays—researchers can effectively explore the therapeutic potential of this chemical class. The provided workflows and data presentation formats offer a robust framework for future studies, ensuring that any generated data is clear, comparable, and contributes meaningfully to the field of drug discovery. Further research is warranted to synthesize and evaluate a diverse library of these compounds to establish clear structure-activity relationships and identify lead candidates for further development.

References

- 1. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Potential: A Technical Guide to Allyl Phenyl Carbonate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Allyl phenyl carbonate (APC) is a versatile monomer with significant, yet not fully explored, potential in the field of materials science. Its unique chemical structure, featuring both a reactive allyl group and a phenyl carbonate moiety, opens avenues for the development of novel polymers with tailored properties. This technical guide provides an in-depth overview of the current understanding and potential research applications of APC, focusing on its role in polymerization, copolymerization, and the development of advanced materials. While comprehensive data on the homopolymer of this compound remains an area of active investigation, this document collates available information on its synthesis, reactivity, and applications, offering a foundation for future research and development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and understanding experiments involving this monomer.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Colorless liquid |

| Density | 1.096 g/mL at 25 °C |

| Boiling Point | 67-70 °C at 0.3 mmHg |

| Refractive Index | n20/D 1.4990 |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound is a crucial first step for its use in materials science. A general and widely used method involves the reaction of phenyl chloroformate with allyl alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenyl chloroformate

-

Allyl alcohol

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of pyridine to the solution.

-

Add phenyl chloroformate dropwise to the cooled solution via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Methodological & Application

Application Notes and Protocols for Amine Protection Using Allyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of amine functionalities is a critical aspect of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science. The allyloxycarbonyl (Alloc) group is a versatile carbamate-based protecting group, prized for its stability under both acidic and basic conditions, which makes it orthogonal to many other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluoren-9-ylmethoxycarbonyl).[1][2] Allyl phenyl carbonate has emerged as a practical and effective reagent for the introduction of the Alloc group, offering an alternative to the more commonly used but often more hazardous allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[3][4]

A significant advantage of using alkyl phenyl carbonates, including this compound, is their demonstrated chemoselectivity for the protection of primary amines over secondary amines.[3][4] This attribute is particularly valuable in the synthesis of complex polyamines where selective functionalization is required. The protection reaction proceeds readily, often at room temperature, and the deprotection is achieved under mild conditions using a palladium(0) catalyst and a suitable scavenger.[1][3]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as an amine protecting agent.

Data Presentation

Table 1: Mono-protection of 1,2-Ethanediamine with Various Phenyl Carbonate Reagents[4]

| Reagent | Protecting Group | Solvent | Temperature | Time | Yield (%) |

| This compound | Alloc | Ethanol | Room Temp. | Overnight | 82 |

| Benzyl Phenyl Carbonate | Cbz | Ethanol | Room Temp. | Overnight | 86 |

| tert-Butyl Phenyl Carbonate | Boc | Ethanol | Reflux | 18 h | 51 |

Table 2: Chemoselective Alloc Protection of Primary Amines in Polyamines Using this compound[3]

| Polyamine Substrate | Product | Solvent | Yield (%) |

| Diethylenetriamine | N¹,N³-Bis(allyloxycarbonyl)diethylenetriamine | CH₂Cl₂ | 52 |

| Dipropylenetriamine | N¹,N³-Bis(allyloxycarbonyl)dipropylenetriamine | CH₂Cl₂ | 73 |

| Spermidine | N¹,N⁸-Bis(allyloxycarbonyl)spermidine | CH₂Cl₂ | 67 |

| Spermine | N¹,N¹²-Bis(allyloxycarbonyl)spermine | CH₂Cl₂ | Not specified |

Experimental Protocols

Protocol 1: Synthesis of this compound[3]

This protocol describes the preparation of this compound from allyl alcohol and phenyl chloroformate.

Materials:

-

Allyl alcohol

-

Phenyl chloroformate

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Sulfuric acid (H₂SO₄), 2 M aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Water (H₂O)

Procedure:

-

In a three-necked flask equipped with a condenser, mechanical stirrer, and an addition funnel, prepare a mixture of allyl alcohol (1.0 equiv), pyridine (1.2 equiv), and CH₂Cl₂.

-

Over a period of 1 hour, add phenyl chloroformate (1.0 equiv) to the stirred mixture.

-

Continue stirring the reaction mixture for an additional 3 hours at room temperature.

-

Add H₂O to the reaction mixture to quench the reaction.

-

Separate the organic phase and wash it twice with 2 M aqueous H₂SO₄.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: General Procedure for Alloc Protection of Primary Amines[3]

This protocol details the chemoselective protection of primary amino groups in polyamines.

Materials:

-

Polyamine substrate (e.g., diethylenetriamine, spermidine)

-

This compound

-

Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

-

Standard aqueous workup solutions

Procedure:

-

Dissolve the polyamine (1.0 equiv) in either CH₂Cl₂ or DMF.

-

To this solution, add this compound (1.1 equiv per primary amino group).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform a standard aqueous workup to isolate the Alloc-protected polyamine.

-

The product can be further purified by column chromatography if necessary.

Protocol 3: General Procedure for Deprotection of Alloc-Protected Amines[1][5]

This protocol describes the removal of the Alloc group using a palladium(0) catalyst and a scavenger.

Materials:

-

Alloc-protected amine

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 - 0.1 equiv)

-

Scavenger (e.g., Phenylsilane (PhSiH₃), Morpholine, or Dimethylamine-borane complex (Me₂NH·BH₃)) (10-20 equiv)[5][6]

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

-

Add the scavenger to the solution.

-

Add the palladium(0) catalyst to the reaction mixture.

-

Stir the reaction at room temperature. Deprotection is often complete within 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure and the crude product purified by column chromatography.

Visualizations

Caption: Mechanism of Alloc protection of an amine.

Caption: Deprotection mechanism of an Alloc-protected amine.

Caption: General experimental workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Allylation with Allyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction, is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction has found extensive applications in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] Allyl phenyl carbonate has emerged as an effective and reactive substrate in these transformations, offering a stable and accessible source of the allyl group.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed allylation of various nucleophiles using this compound. The information is intended to guide researchers in the practical application of this methodology in their synthetic endeavors.

Reaction Mechanism: The Tsuji-Trost Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed allylation with this compound proceeds through a catalytic cycle involving a π-allylpalladium intermediate.[1][2]

A diagram illustrating the catalytic cycle is presented below:

Caption: Catalytic cycle of the Tsuji-Trost reaction.

The key steps in the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the this compound, followed by oxidative addition to form a cationic π-allylpalladium(II) complex and a phenoxide leaving group.[1][2]

-

Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl complex. For soft nucleophiles (pKa of conjugate acid < 25), the attack is typically directly on the allyl moiety. For hard nucleophiles (pKa of conjugate acid > 25), the attack may occur at the metal center followed by reductive elimination.[1]

-

Reductive Elimination: The palladium(0) catalyst is regenerated, and the allylated product is released, completing the catalytic cycle.

Experimental Protocols

The following protocols are representative examples for the palladium-catalyzed allylation of carbon, nitrogen, and oxygen nucleophiles with this compound.

Protocol 1: Allylation of a Carbon Nucleophile (Dimethyl Malonate)

This protocol is adapted from a general procedure for the Tsuji-Trost reaction.[2]

Materials:

-

This compound (1.0 equiv)

-

Dimethyl Malonate (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

-

1,2-Bis(diphenylphosphino)ethane (dppe, 5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv).

-

Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add dimethyl malonate (1.2 equiv) to the suspension.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (5 mol%) in anhydrous THF.

-

Add the catalyst solution to the flask containing the sodium salt of dimethyl malonate.

-

Add a solution of this compound (1.0 equiv) in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

A general workflow for this experimental setup is depicted below:

Caption: General experimental workflow for allylic alkylation.

Protocol 2: Allylation of a Nitrogen Nucleophile (Morpholine)

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

-

1,2-Bis(diphenylphosphino)ethane (dppe, 5 mol%)

-

Potassium Carbonate (K₂CO₃, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a round-bottom flask, add Pd₂(dba)₃ (2.5 mol%), dppe (5 mol%), and potassium carbonate (1.5 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF, followed by morpholine (1.2 equiv) and this compound (1.0 equiv).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Allylation of an Oxygen Nucleophile (Phenol)

Materials:

-

This compound (1.0 equiv)

-

Phenol (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

-

1,2-Bis(diphenylphosphino)ethane (dppe, 5 mol%)

-

Potassium Carbonate (K₂CO₃, 1.5 equiv)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

To a round-bottom flask, add Pd₂(dba)₃ (2.5 mol%), dppe (5 mol%), potassium carbonate (1.5 equiv), and phenol (1.2 equiv).

-

Evacuate and backfill the flask with an inert atmosphere.

-

Add anhydrous acetonitrile, followed by this compound (1.0 equiv).

-

Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, filter through celite, and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed allylation reactions. While specific data for this compound is compiled from various sources, these tables provide a general overview of the expected yields and conditions for different classes of nucleophiles.

Table 1: Allylation of Carbon Nucleophiles

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Dimethyl Malonate | Pd₂(dba)₃ (2.5) | dppe (5) | NaH | THF | 2 | RT | 95 |

| 2 | Ethyl Acetoacetate | Pd(PPh₃)₄ (5) | - | NaH | THF | 3 | RT | 92 |

| 3 | Nitromethane | [Pd(allyl)Cl]₂ (2.5) | dppp (5) | DBU | CH₂Cl₂ | 12 | RT | 78 |

| 4 | 1,3-Cyclohexanedione | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane | 6 | 80 | 85 |

Table 2: Allylation of Nitrogen Nucleophiles

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2.5) | dppe (5) | K₂CO₃ | THF | 4 | RT | 90 |

| 2 | Aniline | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | Toluene | 8 | 100 | 82 |

| 3 | Phthalimide | [Pd(allyl)Cl]₂ (2.5) | dppp (5) | K₂CO₃ | DMF | 12 | 60 | 88 |

| 4 | Benzylamine | Pd(PPh₃)₄ (5) | - | - | THF | 6 | 50 | 93 |

Table 3: Allylation of Oxygen Nucleophiles

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Phenol | Pd₂(dba)₃ (2.5) | dppe (5) | K₂CO₃ | MeCN | 5 | 60 | 91 |

| 2 | 4-Methoxyphenol | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Dioxane | 6 | 80 | 87 |

| 3 | Benzyl Alcohol | Pd(PPh₃)₄ (5) | - | NaH | THF | 12 | RT | 75 |

| 4 | Water | [Pd(allyl)Cl]₂ (2.5) | TPPTS (5) | - | H₂O | 2 | RT | 98 |

Conclusion

The palladium-catalyzed allylation with this compound is a robust and highly efficient method for the construction of C-C, C-N, and C-O bonds. The protocols and data presented herein provide a solid foundation for researchers to apply this valuable transformation in their synthetic work. The mild reaction conditions and broad substrate scope make it an attractive tool for the synthesis of diverse and complex molecular architectures relevant to drug discovery and development.

References

Application Notes and Protocols: Allyl Phenyl Carbonate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl carbonate is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group and as an allyl source in palladium-catalyzed reactions. Its application is particularly valuable in the synthesis of complex pharmaceutical intermediates due to the mild and specific conditions required for the deprotection of the Alloc group. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.

Application 1: Chemoselective Protection of Primary Amines in Polyamines

Polyamines are crucial building blocks for a wide range of pharmaceutical agents. The selective protection of primary amines in the presence of secondary amines is a common challenge in their functionalization. This compound offers an efficient solution for the chemoselective N-allyloxycarbonylation of primary amines.

The reaction proceeds at room temperature, and the resulting Alloc-protected amines are stable under various conditions, yet can be deprotected under mild palladium(0)-catalyzed conditions. This orthogonality makes the Alloc group ideal for multi-step syntheses of complex drug intermediates.

Quantitative Data: Mono-Alloc Protection of Polyamines

| Entry | Polyamine Substrate | Product | Solvent | Reaction Time | Yield (%) |

| 1 | 1,2-Diaminoethane | N-(2-Aminoethyl)allyl carbamate | Ethanol | Overnight | 82 |

| 2 | 1,3-Diaminopropane | N-(3-Aminopropyl)allyl carbamate | Ethanol | Overnight | 85 |

| 3 | 1,4-Diaminobutane | N-(4-Aminobutyl)allyl carbamate | Ethanol | Overnight | 88 |

| 4 | 1,5-Diaminopentane | N-(5-Aminopentyl)allyl carbamate | Ethanol | Overnight | 87 |

| 5 | 1,6-Diaminohexane | N-(6-Aminohexyl)allyl carbamate | Ethanol | Overnight | 90 |

Experimental Protocol: Mono-N-Allyloxycarbonylation of 1,4-Diaminobutane

Materials:

-

1,4-Diaminobutane (1.0 equiv)

-

This compound (1.0 equiv)

-

Ethanol

-

Water

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (2 M)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (1.0 equiv) in absolute ethanol.

-

To this solution, add this compound (1.0 equiv).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and adjust the pH to approximately 3 with 2 M HCl.

-

Extract the aqueous layer three times with dichloromethane to remove any unreacted this compound and di-protected by-product.

-

Make the aqueous phase strongly alkaline (pH > 12) by the addition of 2 M NaOH.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-protected N-(4-aminobutyl)allyl carbamate.[1]

Application 2: Synthesis of Self-Immolative Linkers for Drug Delivery Systems

Self-immolative linkers are crucial components in advanced drug delivery systems, such as antibody-drug conjugates (ADCs). They are designed to release a therapeutic agent upon a specific triggering event. This compound can be used to install the Alloc protecting group on a diamine scaffold, which is a key step in the synthesis of certain self-immolative linkers.

The Alloc group serves to mask one of the amine functionalities during the subsequent synthetic steps. Its removal under specific, mild conditions is essential for the linker's function.

Quantitative Data: Synthesis of an Alloc-Protected Diamine Intermediate

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Yield |

| 1,2-Dimethylethylenediamine | This compound | Mono-Alloc-protected diamine | Ethanol | Room Temp. | Good |

Experimental Protocol: Synthesis of an Alloc-Protected Intermediate for a Self-Immolative Linker

This protocol is based on the initial step for the synthesis of a triazole-based self-immolative linker.[2]

Materials:

-

1,2-Dimethylethylenediamine (1.0 equiv)

-

This compound (1.0 equiv)

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1,2-dimethylethylenediamine (1.0 equiv) in ethanol at room temperature, add this compound (1.0 equiv).[2]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude mono-Alloc-protected diamine can be used in the next step without further purification.[2]

Application 3: Use in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, orthogonal protecting group strategies are essential for the synthesis of complex peptides and peptide-drug conjugates. The Alloc group, introduced via reagents like this compound, is used to protect the side chains of amino acids such as lysine and ornithine. Its stability to both acidic (Boc deprotection) and basic (Fmoc deprotection) conditions makes it a valuable tool.

The Alloc group can be selectively removed from the resin-bound peptide using a palladium(0) catalyst and a scavenger, allowing for site-specific modification of the peptide, such as cyclization or conjugation to a drug molecule.

Quantitative Data: Deprotection of Alloc-Lysine in SPPS

| Catalyst | Scavenger | Solvent | Time | Deprotection Efficiency |

| Pd(PPh₃)₄ | Phenylsilane | Dichloromethane | 1-2 hours | >95% |

| Pd(PPh₃)₄ | Morpholine | Dichloromethane | 1-2 hours | >95% |